N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound that features a unique combination of cyclohexene, furan, and thiophene moieties
Scientific Research Applications
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. The key steps include:
Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene or cyclohexadiene.
Introduction of the furan ring: This step often involves the cyclization of 1,4-diketones or the use of furan derivatives.
Thiophene synthesis: Thiophene rings can be synthesized via the Paal-Knorr synthesis or by using sulfur-containing reagents.
Oxalamide formation: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Functional groups on the cyclohexene, furan, or thiophene rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce cyclohexane derivatives.
Mechanism of Action
The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings could play a role in binding to these targets, while the oxalamide linkage may influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide is unique due to its combination of cyclohexene, furan, and thiophene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-18(16-7-4-12-26-16)17-9-8-15(27-17)13-22-20(25)19(24)21-11-10-14-5-2-1-3-6-14/h4-5,7-9,12,18,23H,1-3,6,10-11,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULXJGBKMCRXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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